2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-Amino-3,3,3-trifluoropropene and 2-Aminobenzoic acid. Another method involves the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and regulation of the pH value to 6 .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical and Chemical Properties Analysis
The resulting compound has a molecular formula of C11H9BrF3N3 and a molecular weight of 337.12 g/mol. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Scientific Research Applications
Synthesis and Biological Evaluation
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline and its derivatives have been synthesized for potential use in anti-tumor and anti-microbial applications. One study involved the synthesis of 2-pyridylquinazoline derivatives, which were evaluated for their antiproliferative and antimicrobial activities against various cells, demonstrating promising results particularly against Gram-positive bacteria (Eweas, Abdallah, & Elbadawy, 2021).
Antimicrobial Activity
Several studies have focused on creating novel quinazoline derivatives with antimicrobial properties. For instance, substituted quinazoline derivatives have been synthesized and assessed for their antibacterial and antifungal activities, showing potent activity against various pathogens (Chaitanya, Ravi, Damodhar, & ANISETTI, 2018).
Steric Pressure Studies
The trifluoromethyl group in quinazolines, such as in this compound, has been studied for its role in steric pressure propagation. Research on how this group affects the reactivity of quinazolines is critical in understanding the synthesis and reactivity of these compounds (Schlosser et al., 2006).
Cytotoxicity and Molecular Docking Studies
Quinazoline derivatives have also been evaluated for their cytotoxicity against cancer cell lines. For example, tetrazoloquinazolines based on the 6-bromo-4-chloro-2-styrylquinazoline scaffold demonstrated significant cytotoxicity against human breast adenocarcinoma and cervical cancer cells. Molecular docking studies have shown these compounds bind to tubulin, suggesting potential as anticancer agents (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Anti-inflammatory and Analgesic Potential
Some derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. These studies revealed significant activity in this regard, providing a basis for further pharmacological research (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOPNJOTWUFTLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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